Nicotine benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotine benzoate is a nicotine salt formed by the reaction of nicotine with benzoic acid. It is commonly found in tobacco products and is used in electronic cigarette liquids. This compound is known for its ability to deliver nicotine more efficiently and with less irritation compared to freebase nicotine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine benzoate is synthesized by reacting nicotine with benzoic acid. The process involves dissolving benzoic acid in a benign solvent, heating the solution, and then adding nicotine dropwise while stirring. The reaction is typically carried out at temperatures between 40-60°C for 10-30 minutes. The resulting mixture is then subjected to rotary evaporation for 30-180 minutes at the same temperature range. After standing for 1-3 days, the solid this compound is separated, washed with a poor solvent, filtered, and dried .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to produce high-purity this compound solid with good stability and low cost, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nicotine benzoate undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly at the benzylic position .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position
Major Products:
Oxidation: Cotinine and other oxidized derivatives.
Substitution: Brominated nicotine derivatives
Scientific Research Applications
Nicotine benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nicotine’s chemical properties and reactions.
Biology: Investigated for its effects on biological systems, particularly in addiction studies.
Medicine: Explored for its potential use in nicotine replacement therapies and smoking cessation aids.
Industry: Utilized in the production of electronic cigarette liquids due to its efficient nicotine delivery and reduced irritation .
Mechanism of Action
Nicotine benzoate exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic and composed of five subunits. In the brain, nicotine binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine. This release results in feelings of pleasure and reinforcement, contributing to nicotine’s addictive properties .
Comparison with Similar Compounds
- Nicotine lactate
- Nicotine tartrate
- Nicotine salicylate
- Nicotine levulinate
Comparison: Nicotine benzoate is unique in its ability to deliver nicotine efficiently with minimal irritation. Compared to other nicotine salts like nicotine lactate and nicotine tartrate, this compound has a higher nicotine yield and is more effective in reducing throat irritation. This makes it a preferred choice in electronic cigarette liquids .
Properties
CAS No. |
88660-53-1 |
---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C7H6O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-7(9)6-4-2-1-3-5-6/h2,4,6,8,10H,3,5,7H2,1H3;1-5H,(H,8,9)/t10-;/m0./s1 |
InChI Key |
VAUQRLHPXWYZRZ-PPHPATTJSA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.